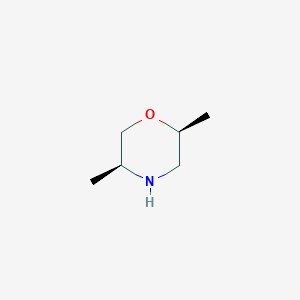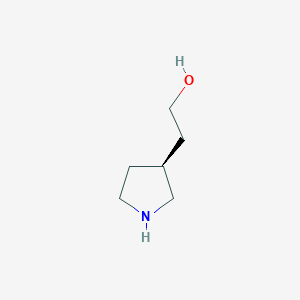![molecular formula C11H13NO B170523 N-[2-(Prop-1-en-2-yl)phenyl]acetamide CAS No. 72934-86-2](/img/structure/B170523.png)
N-[2-(Prop-1-en-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Prop-1-en-2-yl)phenyl]acetamide, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acetaminophen and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(Prop-1-en-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that N-[2-(Prop-1-en-2-yl)phenyl]acetamide may act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition may contribute to the analgesic and anti-inflammatory effects of N-[2-(Prop-1-en-2-yl)phenyl]acetamide.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(Prop-1-en-2-yl)phenyl]acetamide in lab experiments is its low toxicity. N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have low cytotoxicity and is generally well-tolerated by cells. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide is relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-[2-(Prop-1-en-2-yl)phenyl]acetamide in lab experiments is its limited solubility in water. N-[2-(Prop-1-en-2-yl)phenyl]acetamide is soluble in organic solvents such as ethanol and DMSO, but its solubility in water is limited. This may limit its use in certain experiments, particularly those that require aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-[2-(Prop-1-en-2-yl)phenyl]acetamide. One direction is the further investigation of its potential applications in cancer therapy. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide has antitumor activity, but its mechanism of action and potential for clinical use require further investigation.
Another direction is the development of new herbicides based on N-[2-(Prop-1-en-2-yl)phenyl]acetamide. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of certain weeds, making it a potential candidate for the development of new herbicides.
Finally, the use of N-[2-(Prop-1-en-2-yl)phenyl]acetamide as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers, is an area of active research. Further studies in this area may lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, N-[2-(Prop-1-en-2-yl)phenyl]acetamide, or N-[2-(Prop-1-en-2-yl)phenyl]acetamide, is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of N-[2-(Prop-1-en-2-yl)phenyl]acetamide may lead to the development of new therapies, herbicides, and materials with unique properties and applications.
Métodos De Síntesis
N-[2-(Prop-1-en-2-yl)phenyl]acetamide can be synthesized through the reaction of 2-acetylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields N-[2-(Prop-1-en-2-yl)phenyl]acetamide as a white solid. Other methods for the synthesis of N-[2-(Prop-1-en-2-yl)phenyl]acetamide have also been reported in the literature, including the use of palladium catalysts and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been shown to have antitumor activity and may have potential applications in cancer therapy.
In agriculture, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied for its potential use as a herbicide. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of certain weeds, making it a potential candidate for the development of new herbicides.
In materials science, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied for its potential use as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers.
Propiedades
Número CAS |
72934-86-2 |
|---|---|
Nombre del producto |
N-[2-(Prop-1-en-2-yl)phenyl]acetamide |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-(2-prop-1-en-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-7H,1H2,2-3H3,(H,12,13) |
Clave InChI |
AWABDKOOTXOIAM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)C |
SMILES canónico |
CC(=C)C1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



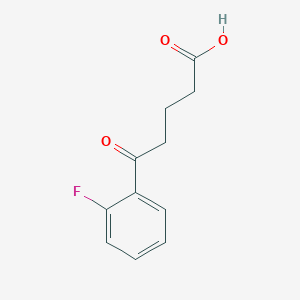
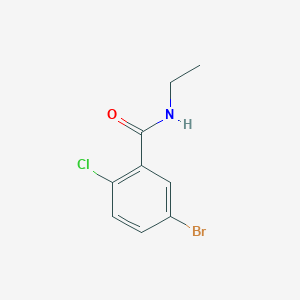
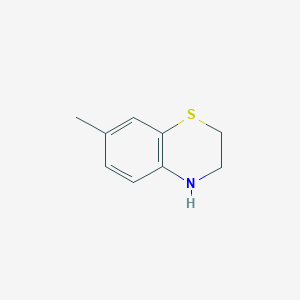
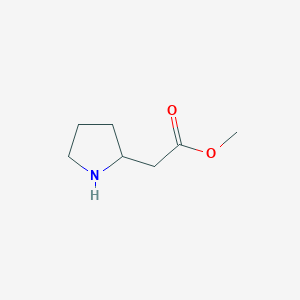
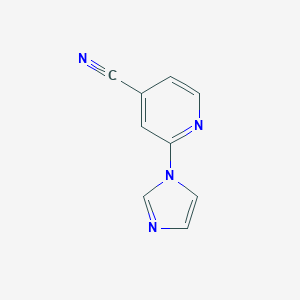
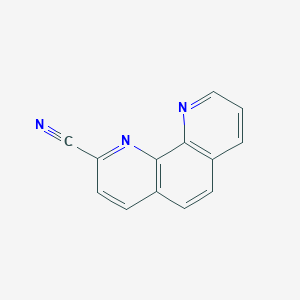

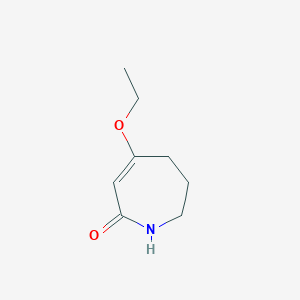
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
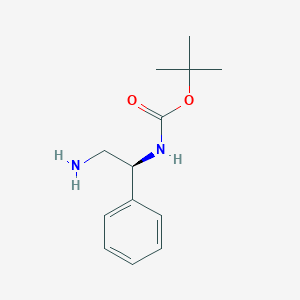
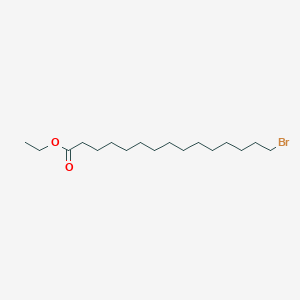
![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)
